Cas no 1181405-05-9 (1-(4-Ethylphenyl)-3-methylbutan-1-ol)

1-(4-Ethylphenyl)-3-methylbutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1181405-05-9
- 1-(4-ethylphenyl)-3-methylbutan-1-ol
- F13160
- 4-ethyl-α-(2-methylpropyl)-benzenemethanol
- Benzenemethanol, 4-ethyl-α-(2-methylpropyl)-
- 1-(4-Ethylphenyl)-3-methylbutan-1-ol
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- Inchi: 1S/C13H20O/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13-14H,4,9H2,1-3H3
- InChI Key: DFJQNUXZFMNXIK-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(CC)=CC=1)CC(C)C
Computed Properties
- Exact Mass: 192.151415257g/mol
- Monoisotopic Mass: 192.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.946±0.06 g/cm3(Predicted)
- Boiling Point: 259.6±8.0 °C(Predicted)
- pka: 14.55±0.20(Predicted)
1-(4-Ethylphenyl)-3-methylbutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656806-1g |
1-(4-Ethylphenyl)-3-methylbutan-1-ol |
1181405-05-9 | 98% | 1g |
¥4267.00 | 2024-08-09 |
1-(4-Ethylphenyl)-3-methylbutan-1-ol Related Literature
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
Additional information on 1-(4-Ethylphenyl)-3-methylbutan-1-ol
Introduction to 1-(4-Ethylphenyl)-3-methylbutan-1-ol (CAS No: 1181405-05-9)
1-(4-Ethylphenyl)-3-methylbutan-1-ol, with the chemical formula C₁₁H₁₆O, is a compound that has garnered attention in the field of pharmaceutical chemistry and organic synthesis due to its unique structural properties and potential applications. This alcohol derivative, characterized by an ethyl-substituted phenyl ring and a branched butyl side chain, exhibits a range of chemical behaviors that make it a valuable intermediate in the synthesis of more complex molecules. The compound’s molecular structure, featuring both aromatic and aliphatic domains, allows for diverse interactions with biological targets, which has sparked interest in its pharmacological potential.
The CAS number 1181405-05-9 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. Its synthesis typically involves multi-step organic reactions, including Friedel-Crafts alkylation followed by reduction steps, which highlight the compound’s synthetic versatility. The presence of the hydroxyl group (-OH) at the terminal position of the butyl chain enhances its reactivity, making it a useful precursor for further functionalization.
Recent advancements in drug discovery have emphasized the importance of structurally diverse compounds to modulate biological pathways effectively. 1-(4-Ethylphenyl)-3-methylbutan-1-ol has been explored as a building block in the development of novel therapeutic agents. Its aromatic ring system provides a scaffold for interactions with enzymes and receptors, while the hydrophobic butyl chain can influence solubility and metabolic stability. Such characteristics are particularly valuable in designing molecules with enhanced pharmacokinetic profiles.
In academic research, this compound has been utilized in studies aimed at understanding ligand-receptor binding mechanisms. For instance, researchers have investigated its interactions with G-protein coupled receptors (GPCRs), which are implicated in a wide array of physiological processes. The ethylphenyl moiety’s ability to engage in π-stacking interactions with aromatic residues in protein binding pockets suggests that it could serve as a lead compound for developing selective modulators. Preliminary computational studies have indicated that 1-(4-Ethylphenyl)-3-methylbutan-1-ol may exhibit favorable binding affinities to certain GPCRs, making it a promising candidate for further optimization.
The pharmaceutical industry has also shown interest in this compound due to its potential role as an intermediate in the synthesis of more complex drug candidates. Its structural motif is reminiscent of several known bioactive molecules, suggesting that derivatives of 1-(4-Ethylphenyl)-3-methylbutan-1-ol could exhibit similar pharmacological effects. For example, modifications to the hydroxyl group or the ethylphenyl ring could alter its biological activity, enabling fine-tuning for specific therapeutic applications. Such flexibility underscores the compound’s value as a synthetic intermediate.
From a synthetic chemistry perspective, 1-(4-Ethylphenyl)-3-methylbutan-1-ol exemplifies the strategic use of functional groups to achieve desired molecular properties. The combination of an aromatic ring with an aliphatic side chain allows for diverse reaction pathways, including nucleophilic substitution, oxidation, and reduction reactions. These synthetic possibilities have made it a useful tool in laboratory settings where complex molecular architectures are being designed. The compound’s stability under various reaction conditions further enhances its utility as a synthetic intermediate.
Moreover, the study of 1-(4-Ethylphenyl)-3-methylbutan-1-ol has contributed to our understanding of how structural features influence molecular behavior. Its solubility profile, for instance, has been examined to determine optimal conditions for its use in biological assays. The balance between hydrophobicity provided by the butyl chain and hydrophilicity from the hydroxyl group makes it amenable to solubilization techniques that are critical for drug formulation and delivery.
Future research directions may explore the use of 1-(4-Ethylphenyl)-3-methylbutan-1-ol in combinatorial chemistry libraries or as part of high-throughput screening campaigns to identify novel bioactive compounds. Its structural diversity and synthetic accessibility make it an attractive candidate for such exploratory studies. Additionally, green chemistry principles may be applied to optimize its synthesis, reducing environmental impact while maintaining high yields and purity standards.
In conclusion,1-(4-Ethylphenyl)-3-methylbutan-1-ol (CAS No: 1181405-05-9) represents a significant compound in pharmaceutical chemistry with diverse applications ranging from academic research to industrial drug development. Its unique structural features and synthetic versatility position it as a valuable intermediate for creating novel therapeutic agents. As research continues to uncover new biological targets and synthetic methodologies, 1-(4-Ethylphenyl)-3-methylbutan-1-ol is likely to remain an important molecule in the ongoing quest to develop innovative treatments for various diseases.
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